![molecular formula C25H24O4 B14431405 2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate CAS No. 82408-97-7](/img/structure/B14431405.png)
2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate is an organic compound that features a biphenyl group, a phenoxy group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The biphenyl group is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The acylated biphenyl is then reacted with a phenol derivative to form the phenoxy group.
Esterification: The final step involves the esterification of the phenoxy compound with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficiency and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxy or acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate involves its interaction with specific molecular targets. The biphenyl and phenoxy groups can interact with enzymes or receptors, modulating their activity. The acetate ester may also play a role in the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenoxybiphenyl: Shares the biphenyl and phenoxy groups but lacks the acetate ester.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of the acetate ester.
Phenyl acetate: Contains the acetate ester but lacks the biphenyl and phenoxy groups.
Uniqueness
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate is unique due to its combination of biphenyl, phenoxy, and acetate ester groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Número CAS |
82408-97-7 |
|---|---|
Fórmula molecular |
C25H24O4 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-[4-[3-oxo-3-(4-phenylphenyl)propyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C25H24O4/c1-19(26)28-17-18-29-24-14-7-20(8-15-24)9-16-25(27)23-12-10-22(11-13-23)21-5-3-2-4-6-21/h2-8,10-15H,9,16-18H2,1H3 |
Clave InChI |
FAVNNAAUXJJEQO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


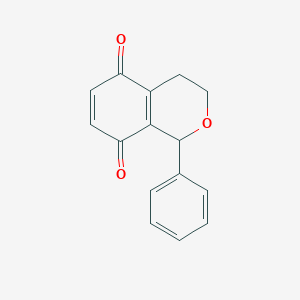
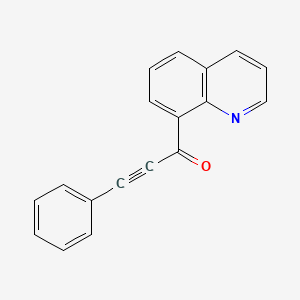


![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
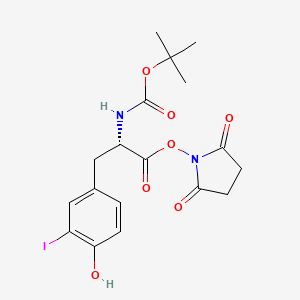
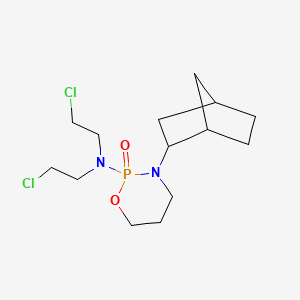


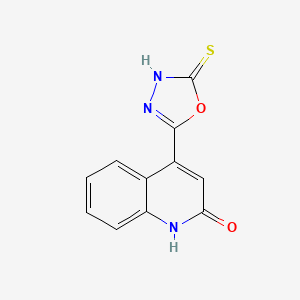


![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
